N-[2-(cyclohexen-1-yl)ethyl]-4-(2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxamide
Description
N-[2-(cyclohexen-1-yl)ethyl]-4-(2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of cyclohexene, triazolopyrazine, and piperazine moieties
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-15-22-17-13-20-14-18(26(17)23-15)24-9-11-25(12-10-24)19(27)21-8-7-16-5-3-2-4-6-16/h5,13-14H,2-4,6-12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUJPRABAQLSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CN=CC2=N1)N3CCN(CC3)C(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-(2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexenyl Ethyl Intermediate: This step involves the alkylation of cyclohexene with an appropriate ethylating agent under basic conditions to form the cyclohexen-1-yl ethyl intermediate.
Synthesis of the Triazolopyrazine Moiety: The triazolopyrazine ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Coupling with Piperazine: The triazolopyrazine intermediate is then coupled with piperazine under conditions that promote amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Final Assembly: The cyclohexen-1-yl ethyl intermediate is then reacted with the triazolopyrazine-piperazine intermediate under conditions that facilitate the formation of the final carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the triazolopyrazine ring, potentially reducing the nitrogen-nitrogen double bond.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles in the presence of a base.
Major Products
Oxidation: Epoxides or diols from the cyclohexene moiety.
Reduction: Reduced triazolopyrazine derivatives.
Substitution: Various N-alkyl or N-aryl piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its triazolopyrazine and piperazine components, which are known to interact with various biological targets.
Medicine
In medicine, N-[2-(cyclohexen-1-yl)ethyl]-4-(2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxamide could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with neurotransmitter receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-4-(2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazolopyrazine moiety may bind to active sites or allosteric sites on proteins, modulating their activity. The piperazine ring could enhance binding affinity and specificity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(cyclohexen-1-yl)ethyl]-4-(2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxamide
- **this compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific combination of structural features. The presence of the cyclohexenyl group provides unique steric and electronic properties, while the triazolopyrazine and piperazine rings offer multiple sites for interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
